molecular formula C9H9BrO B13351426 (1r,2s)-2-Bromoindan-1-ol CAS No. 5414-56-2

(1r,2s)-2-Bromoindan-1-ol

Cat. No.: B13351426
CAS No.: 5414-56-2
M. Wt: 213.07 g/mol
InChI Key: RTESDSDXFLYAKZ-DTWKUNHWSA-N
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Description

(1r,2s)-2-Bromoindan-1-ol is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, where the bromine atom and hydroxyl group are positioned on the indane ring in a specific spatial arrangement. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,2s)-2-Bromoindan-1-ol typically involves the bromination of indan-1-ol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at a controlled temperature to ensure the selective formation of the desired stereoisomer.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of undesired by-products and ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1r,2s)-2-Bromoindan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding indan-1-ol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Indanone or indanal derivatives.

    Reduction: Indan-1-ol.

    Substitution: Various substituted indan-1-ol derivatives depending on the nucleophile used.

Scientific Research Applications

(1r,2s)-2-Bromoindan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1r,2s)-2-Bromoindan-1-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to participate in a range of chemical transformations. The specific pathways and targets depend on the context of its use, such as in the synthesis of pharmaceuticals where it may act as an intermediate.

Comparison with Similar Compounds

Similar Compounds

    (1r,2s)-2-Bromocyclopentanol: Similar in structure but with a cyclopentane ring instead of an indane ring.

    (1r,2s)-2-Bromoindan-1-one: Similar but with a ketone group instead of a hydroxyl group.

Uniqueness

(1r,2s)-2-Bromoindan-1-ol is unique due to its specific stereochemistry and the presence of both a bromine atom and a hydroxyl group on the indane ring

Properties

CAS No.

5414-56-2

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9+/m0/s1

InChI Key

RTESDSDXFLYAKZ-DTWKUNHWSA-N

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)O)Br

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)Br

Origin of Product

United States

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